molecular formula C19H20N2O3S2 B2577977 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941931-48-2

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2577977
CAS RN: 941931-48-2
M. Wt: 388.5
InChI Key: NXPVLVLPDDJZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzothiazole derivatives.

Scientific Research Applications

Glutaminase Inhibition

Glutaminase inhibitors, like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been explored for their potential therapeutic effects in cancer treatment. Studies on BPTES analogs demonstrate their role in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting their importance in cancer research and potential therapeutic applications (Shukla et al., 2012).

Anticancer Activities

Derivatives of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide have been synthesized and tested for their anticancer activities. For instance, 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives showed reasonable anticancer activity against various cancer cell lines, especially melanoma, indicating their potential as anticancer agents (Duran & Demirayak, 2012).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents has been a focus of research. Compounds such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives have been evaluated for their antibacterial and antifungal activities, showing promising results against various microbial strains. This underscores their potential in developing new antimicrobial agents (Darwish et al., 2014).

Quantum Calculations and Antimicrobial Activity

Studies have also focused on the reactivity of N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to the synthesis of compounds with significant antimicrobial activity. This research not only highlights the antimicrobial potential of these compounds but also delves into quantum calculations to better understand their reactivity and properties (Fahim & Ismael, 2019).

Carbonic Anhydrase Inhibitory Action

Research into sulfonamides structurally related to certain inhibitors has shown that these compounds can act as potent inhibitors of carbonic anhydrase isoforms. This activity suggests their potential utility in treating various pathologies, including cancer, obesity, and epilepsy. Notably, some compounds exhibited low nanomolar inhibition values, indicating their high potency and specificity (Carta et al., 2017).

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-4-26(23,24)15-7-5-14(6-8-15)11-17(22)20-19-21-18-13(3)9-12(2)10-16(18)25-19/h5-10H,4,11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPVLVLPDDJZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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